molecular formula C25H25N3O2S B15005297 3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15005297
M. Wt: 431.6 g/mol
InChI Key: MXUKEYRTGQNKPS-UHFFFAOYSA-N
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Description

3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, dibenzyl, methoxymethyl, and methyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions The dibenzyl group is then introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′4,5]thieno[3,2-d]pyrimidin-4-ones: Similar structure with a pyrimidinone core.

    3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar core structure with different substituents.

Uniqueness

3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-17-13-20(16-30-2)21-22(26)23(31-24(21)27-17)25(29)28(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-16,26H2,1-2H3

InChI Key

MXUKEYRTGQNKPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N)COC

Origin of Product

United States

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